Tecalcet
Overview
Description
Tecalcet, also known as this compound hydrochloride, is a small molecule drug that acts as an allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily used in the treatment of hyperparathyroidism and related conditions. This compound increases the sensitivity of the CaSR to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone (PTH) and lowering serum calcium levels .
Scientific Research Applications
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tecalcet involves several key steps:
Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is synthesized from 3-methoxyacetophenone via a Leuckart reaction, followed by hydrolysis with concentrated hydrochloric acid to yield the racemic amine.
Reductive Alkylation: The chiral amine is subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tecalcet undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a primary reaction pathway for its therapeutic use.
Reduction: The synthesis of this compound involves reductive alkylation, as described above.
Substitution: This compound can undergo substitution reactions, particularly involving its aromatic ring and amine groups.
Common Reagents and Conditions
Reductive Alkylation: DIBAL and sodium borohydride are commonly used for the reduction steps.
Substitution Reactions: Various halogenating agents and nucleophiles can be used for substitution reactions on the aromatic ring.
Major Products
The major product of the synthetic route is this compound hydrochloride, which is obtained after the final reduction step and subsequent purification .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: Another calcimimetic agent that acts on the CaSR to reduce PTH levels.
Evocalcet: A newer calcimimetic with a similar mechanism of action but potentially improved pharmacokinetic properties.
Fendiline: Although primarily a calcium channel blocker, it also has some activity on the CaSR.
Uniqueness of Tecalcet
This compound is unique in its specific binding and modulation of the CaSR, which makes it highly effective in reducing PTH levels and managing hyperparathyroidism. Its distinct chemical structure and binding affinity differentiate it from other calcimimetics .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUCWXZCKWZBP-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164084 | |
Record name | Tecalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-54-8 | |
Record name | Tecalcet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecalcet [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECALCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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